Cas no 152127-44-1 (Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy-)
![Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy- structure](https://www.kuujia.com/scimg/cas/152127-44-1x500.png)
Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy- Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy-
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- Inchi: 1S/C16H24N2O3/c1-4-18-10-6-7-12(18)11-17-16(19)13-8-5-9-14(20-2)15(13)21-3/h5,8-9,12H,4,6-7,10-11H2,1-3H3,(H,17,19)
- InChI Key: RCZDXFJAMRSBKF-UHFFFAOYSA-N
- SMILES: C(NCC1CCCN1CC)(=O)C1=CC=CC(OC)=C1OC
Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26868725-0.25g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide |
152127-44-1 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
Enamine | EN300-26868725-10.0g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide |
152127-44-1 | 95.0% | 10.0g |
$2085.0 | 2025-03-20 | |
Enamine | EN300-26868725-5.0g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide |
152127-44-1 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 | |
Enamine | EN300-26868725-1.0g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide |
152127-44-1 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
Enamine | EN300-26868725-0.1g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide |
152127-44-1 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
Enamine | EN300-26868725-0.5g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide |
152127-44-1 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
Enamine | EN300-26868725-2.5g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide |
152127-44-1 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
Enamine | EN300-26868725-0.05g |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide |
152127-44-1 | 95.0% | 0.05g |
$407.0 | 2025-03-20 |
Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy- Related Literature
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
Additional information on Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy-
Introduction to Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy- (CAS No. 152127-44-1)
Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy- (CAS No. 152127-44-1) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzamide class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound, featuring a benzamide core substituted with an N-(1-ethyl-2-pyrrolidinyl)methyl group and 2,3-dimethoxy substituents, makes it a subject of considerable interest for scientists exploring novel pharmacophores.
The molecular formula of Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy- (CAS No. 152127-44-1) is C₁₃H₁₇NO₃. This formula indicates a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to the compound's unique chemical properties. The presence of multiple functional groups, including amide and ether moieties, suggests that this compound may exhibit a range of interactions with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in developing new drugs that target neurological disorders. Benzamide derivatives have shown potential in this area due to their ability to modulate various neurotransmitter systems. The N-(1-ethyl-2-pyrrolidinyl)methyl group in Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy- (CAS No. 152127-44-1) is particularly noteworthy as it may enhance the compound's solubility and bioavailability, which are critical factors for drug efficacy.
One of the most compelling aspects of Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy- (CAS No. 152127-44-1) is its structural similarity to known bioactive molecules. This similarity suggests that it may possess pharmacological properties similar to those of established drugs used in the treatment of conditions such as depression and anxiety. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents that could offer improved efficacy or reduced side effects compared to existing treatments.
The synthesis of Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy-(CAS No. 1521274441) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 2,3-dimethoxy substituents into the benzamide core is particularly challenging due to the need for regioselective functionalization. Advances in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, which has facilitated its use in preclinical studies.
Preclinical studies have begun to reveal the potential biological activities of Benzamide, N-[((1-*ethyl-*pyrrolidinyl*)methyl])-((dimethoxy*benzamide) (CAS No. 15212744441). Initial findings suggest that this compound may interact with serotonin receptors in the brain, which could make it effective in treating mood disorders. Additionally, its structural features may allow it to cross the blood-brain barrier more easily than other benzamide derivatives, potentially enhancing its therapeutic index.
The role of computational chemistry in understanding the properties of Benzamide, N-[(1-*ethyl-*pyrrolidinyl*)methyl]((dimethoxy*benzamide) (CAS No. 15212744441) cannot be overstated. Molecular modeling techniques have been used to predict how this compound might bind to biological targets and to identify potential modifications that could improve its pharmacological profile. These virtual screening methods have significantly accelerated the drug discovery process by allowing researchers to evaluate numerous compounds before synthesizing them in the lab.
One particularly exciting area of research involves using Benzamide derivatives as tools to study neural signaling pathways. By modulating specific neurotransmitter systems, researchers can gain insights into the mechanisms underlying various neurological disorders. The unique structure of Benzamide,N-[(1-*ethyl-*pyrrolidinyl*)methyl]((dimethoxy*benzamide) (CAS No. 15212744441) makes it an ideal candidate for such studies due to its ability to interact with multiple targets simultaneously.
The future prospects for Benzamide,N-[(1-*ethyl-*pyrrolidinyl*)methyl]((dimethoxy*benzamide) (CAS No. 15212744441) are promising as researchers continue to explore its potential applications in medicine and neuroscience. As our understanding of biological systems grows more sophisticated,so too does our ability to design molecules that can interact with them in precise ways。This compound represents just one example of how advances in chemistry can lead to new breakthroughs in drug discovery。
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